Methyl 3-(1-Methyl-5-imidazolyl)benzoate
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Overview
Description
Methyl 3-(1-Methyl-5-imidazolyl)benzoate is an organic compound that features a benzoate ester linked to an imidazole ring
Synthetic Routes and Reaction Conditions:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This involves the dehydrogenation of imidazolines, which are prepared from alpha-halo ketones and ammonia.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines to form imidazole derivatives.
Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions to form imidazole derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester and imidazole ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzoate esters and imidazole derivatives.
Scientific Research Applications
Methyl 3-(1-Methyl-5-imidazolyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-Methyl-5-imidazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
- Methyl 3-(1-Methyl-4-imidazolyl)benzoate
- Methyl 3-(1-Methyl-2-imidazolyl)benzoate
- Methyl 3-(1-Methyl-1H-imidazol-5-yl)benzoate
Uniqueness: Methyl 3-(1-Methyl-5-imidazolyl)benzoate is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 3-(3-methylimidazol-4-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-4-3-5-10(6-9)12(15)16-2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFXAZQKOWDYSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC(=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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